Ethyl 5-(4-(4-(thiophene-2-carbonyl)piperazin-1-yl)phenyl)-1-(o-tolyl)-1H-pyrazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 1-(2-METHYLPHENYL)-5-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1H-PYRAZOLE-3-CARBOXYLATE is a complex organic compound that features a pyrazole core, substituted with various functional groups including a thiophene ring, a piperazine moiety, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-(2-METHYLPHENYL)-5-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1H-PYRAZOLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction to maximize yield and purity. This could include the use of high-throughput screening to identify the best reaction conditions, such as temperature, solvent, and catalyst concentration.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-(2-METHYLPHENYL)-5-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1H-PYRAZOLE-3-CARBOXYLATE can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
ETHYL 1-(2-METHYLPHENYL)-5-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1H-PYRAZOLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ETHYL 1-(2-METHYLPHENYL)-5-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1H-PYRAZOLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with different substituents. Examples include:
- 1-Phenyl-3-(2-thienyl)-1H-pyrazole
- 1-(2-Methylphenyl)-3-(4-nitrophenyl)-1H-pyrazole
Uniqueness
ETHYL 1-(2-METHYLPHENYL)-5-{4-[4-(THIOPHENE-2-CARBONYL)PIPERAZIN-1-YL]PHENYL}-1H-PYRAZOLE-3-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C28H28N4O3S |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
ethyl 1-(2-methylphenyl)-5-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]pyrazole-3-carboxylate |
InChI |
InChI=1S/C28H28N4O3S/c1-3-35-28(34)23-19-25(32(29-23)24-8-5-4-7-20(24)2)21-10-12-22(13-11-21)30-14-16-31(17-15-30)27(33)26-9-6-18-36-26/h4-13,18-19H,3,14-17H2,1-2H3 |
InChI Key |
SVJQTPAOMPTDQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1)C2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4)C5=CC=CC=C5C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.